2-methyl-4-phenyl-1(2H)-isoquinolinone
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Overview
Description
2-methyl-4-phenyl-1(2H)-isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a phenyl group and a methyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-1(2H)-isoquinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of benzaldehyde with nitromethane can produce phenyl nitroethylene, which can then undergo further reactions to form the desired isoquinolinone compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-phenyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while substitution reactions can produce a wide range of substituted isoquinolinone compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-4-phenyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenyl-1(2H)-phthalazinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
1,8-naphthyridines: These compounds also belong to the heterocyclic family and exhibit diverse biological activities.
Thiazoles: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
2-methyl-4-phenyl-1(2H)-isoquinolinone is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-methyl-4-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-17-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(17)18/h2-11H,1H3 |
InChI Key |
WWSYAOSOUAEOIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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